molecular formula C14H14N2O4S B4943731 N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide

N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide

Cat. No.: B4943731
M. Wt: 306.34 g/mol
InChI Key: XFVZCEQEQMVDSY-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenylmethane backbone, with additional substituents including a methyl group and a nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 2-methyl-4-nitroaniline with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Reduction: Formation of N-(2-methyl-4-aminophenyl)-1-phenylmethanesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide is used as a building block in organic synthesis

Biology: The compound has potential applications in the development of new drugs. Its sulfonamide group is known to exhibit antibacterial properties, making it a candidate for the synthesis of new antibiotics.

Medicine: In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its structure allows for modifications that can enhance its biological activity and selectivity.

Industry: The compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide is primarily based on its ability to interact with biological targets through its sulfonamide group. This group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • N-(2-methyl-4-nitrophenyl)benzenesulfonamide
  • N-(2-methyl-4-nitrophenyl)-2-phenylethanesulfonamide

Comparison: N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern on the phenyl ring. The presence of both a methyl and a nitro group provides distinct chemical properties that can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-11-9-13(16(17)18)7-8-14(11)15-21(19,20)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVZCEQEQMVDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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